Megatomoic Acid

CAS No.: 23400-52-4

Cat. No.: VC1841041

Molecular Formula: C14H24O2

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23400-52-4 |

|---|---|

| Molecular Formula | C14H24O2 |

| Molecular Weight | 224.34 g/mol |

| IUPAC Name | (3E,5Z)-tetradeca-3,5-dienoic acid |

| Standard InChI | InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9-,12-11+ |

| Standard InChI Key | YRUMHTHCEZRHTN-XAZJVICWSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\C=C\CC(=O)O |

| SMILES | CCCCCCCCC=CC=CCC(=O)O |

| Canonical SMILES | CCCCCCCCC=CC=CCC(=O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

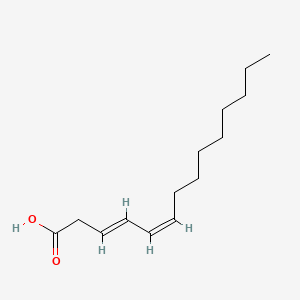

Megatomoic acid is a long-chain polyunsaturated fatty acid with the IUPAC name (3E,5Z)-tetradeca-3,5-dienoic acid. The molecular structure features a 14-carbon chain with two double bonds at positions 3 and 5, specifically in the 3E (trans) and 5Z (cis) configurations . This specific stereochemistry is crucial for its biological activity as a semiochemical.

The chemical formula of megatomoic acid is C₁₄H₂₄O₂, and it can be represented by the SMILES notation CCCCCCCC/C=C\C=C\CC(=O)O . The structure contains a carboxylic acid functional group at one end of the carbon chain and a methyl group at the other end, with the two double bonds creating a conjugated diene system near the carboxylic acid end.

Physical and Chemical Properties

Megatomoic acid exhibits distinct physical and chemical properties that contribute to its biological activity and synthetic utility. The compound has a molecular weight of 224.34 g/mol and is classified as a fatty acid 14:2 (indicating 14 carbons with 2 double bonds) . As a long-chain fatty acid, it demonstrates lipophilic characteristics while maintaining some polar properties due to its carboxylic acid group.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₄O₂ | |

| IUPAC Name | (3E,5Z)-tetradeca-3,5-dienoic acid | |

| CAS Number | 23400-52-4 | |

| Molecular Weight | 224.34 g/mol | |

| InChI Key | YRUMHTHCEZRHTN-XAZJVICWSA-N | |

| First Isolation | 1967 |

The compound's stereochemistry plays a crucial role in its biological activity. The specific E,Z configuration of the double bonds distinguishes megatomoic acid from its geometric isomers, which include the E,E-3,5-tetradecadienoic acid isomer . These subtle structural differences significantly impact the compound's effectiveness as a semiochemical.

Biological Function

Role as a Semiochemical

Megatomoic acid functions primarily as a sex pheromone (semiochemical) in certain beetle species. Its most documented role is as the sex attractant of the black carpet beetle (Attagenus megatoma, formerly classified as Attagenus megatoma (Fabricius)) . As a natural pheromone, it plays a critical role in mating behavior by enabling female beetles to attract males for reproduction.

The compound acts by mimicking natural pheromones, interacting with specific olfactory receptors in male beetles. This interaction triggers behavioral responses such as mating and aggregation through signal transduction pathways . The effectiveness of megatomoic acid as an attractant has been confirmed through field experiments, which demonstrated that traps baited with this compound captured significantly more male beetles compared to controls.

Target Species

While initially identified in Attagenus megatoma, megatomoic acid has shown effectiveness as an attractant for multiple Coleopteran beetle species, particularly within the genus Attagenus. The primary target species include:

| Species | Common Name | Reference |

|---|---|---|

| Attagenus megatoma | Black carpet beetle | |

| Attagenus brunneus | Brown carpet beetle | |

| Attagenus unicolor | Black carpet beetle (alternative name) |

These beetles are significant pests in domestic settings and public buildings, causing damage to fabrics, carpets, and other materials containing keratin or chitin. The specificity of megatomoic acid to these target species makes it valuable for selective pest management strategies.

Synthesis Methods

Isomerization of Acetylenic Acids

The synthesis of megatomoic acid has evolved significantly since its initial isolation. One of the most efficient methods involves the isomerization of acetylenic acids using the sodium salt of 1,2-diaminoethane . This approach represents a significant improvement over earlier synthetic routes, offering a one-step process with improved yields.

The isomerization process involves the rearrangement of isomeric tetradecynoic acids to form E,Z-3,5- and E,E-3,5-tetradecadienoic acids . Specifically, isomers with triple bonds positioned near the carboxyl group rearrange to form megatomoic acid (E,Z-3,5-tetradecadienoic acid) and its E,E isomer. The reaction is believed to proceed through delocalized anions, identified as compounds 12 and 13 in the research literature .

This synthetic route provides a more efficient alternative to previous methods, which required six steps and yielded only 14% of the desired product . The improved synthesis has facilitated both research applications and potential commercial production of megatomoic acid.

Other Synthetic Approaches

Alternative synthetic routes have also been developed for megatomoic acid production. These include methods starting from appropriate precursors with established stereochemistry, such as stereoselective reduction of acetylenic precursors or Wittig reactions.

The choice of synthetic route typically depends on factors such as scale requirements, availability of starting materials, and the need for stereochemical purity. For research applications requiring high stereochemical purity, more selective but possibly lower-yielding methods might be preferred, while industrial applications might prioritize cost-effective approaches with acceptable isomeric purity.

Applications

Pest Management

The primary application of megatomoic acid is in integrated pest management systems targeting carpet beetles and related pests . As a natural semiochemical, it offers advantages over conventional insecticides, including:

-

High specificity to target species, minimizing impacts on non-target organisms

-

Low toxicity to humans and domestic animals

-

Effectiveness at very low concentrations

-

Compatibility with other pest management approaches

In practical applications, megatomoic acid is typically used in monitoring traps to detect beetle infestations early or in mating disruption systems. Traps baited with the compound attract male beetles, either for population monitoring or for direct control through mass trapping. This approach is particularly valuable in sensitive environments such as museums, libraries, or textile storage facilities where chemical insecticides may be undesirable.

Research Applications

Beyond pest management, megatomoic acid has found applications in several research domains:

-

Chemical ecology studies investigating insect communication systems

-

Development of structure-activity relationships for semiochemicals

-

Exploration of sustainable pest management approaches

-

Potential antimicrobial applications, as suggested by research on related fatty acids

The compound's well-defined stereochemistry and biological activity also make it a valuable model system for studying the relationship between molecular structure and biological function in semiochemicals.

| Regulatory Framework | Status | Reference |

|---|---|---|

| UK Regulatory Status | Not approved | |

| EC Regulation 1107/2009 | Not approved |

The lack of regulatory approval limits the commercial availability of megatomoic acid-based products in these regions, despite their potential benefits for integrated pest management. Future regulatory developments may provide more pathways for the registration of biopesticides and semiochemicals like megatomoic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume